2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate
Overview
Description
2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate is a useful research compound. Its molecular formula is C23H19Cl4N3O3 and its molecular weight is 527.2 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a dichloroaniline moiety linked to a phenylpropyl chain and a carbamate functional group. This structural configuration is believed to contribute to its biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The carbamate group is known to interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have shown inhibitory effects on acetylcholinesterase (AChE) and other metabolic enzymes .
- Receptor Modulation : The presence of the dichloroaniline group suggests possible interactions with dopamine receptors, which could influence neurochemical pathways relevant in conditions like schizophrenia and depression .
Anticancer Activity
Several studies have reported on the anticancer potential of similar compounds. For instance, derivatives of phenylcarbamoyl have demonstrated significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
7f | HCT-116 | 6.2 |
7e | T47D | 27.3 |
The compound under consideration may exhibit similar properties due to its structural analogies .
Antimicrobial Activity
Compounds with similar dichloroaniline structures have shown promising antimicrobial properties. For example, derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition .
Case Studies
- Case Study on Enzyme Inhibition : A study investigated the effects of a structurally related compound on AChE activity. Results indicated a significant dose-dependent inhibition, suggesting that modifications in the structure could enhance or diminish this effect .
- Cytotoxicity Assay : In vitro assays conducted on HeLa cells revealed that compounds with similar functionalities exhibited substantial cytotoxicity. The percentage of viable cells was significantly reduced in treated groups compared to controls, indicating potential for therapeutic application in oncology .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for determining its viability as a therapeutic agent:
- Absorption : The presence of lipophilic groups suggests good membrane permeability.
- Distribution : The compound's ability to cross the blood-brain barrier may be influenced by its molecular size and polarity.
- Metabolism : Metabolic stability studies indicate that substitution patterns can significantly affect the degradation pathways and half-life of the compound in biological systems.
Properties
IUPAC Name |
[2-[(3,4-dichlorophenyl)carbamoylamino]-3-phenylpropyl] N-(3,4-dichlorophenyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl4N3O3/c24-18-8-6-15(11-20(18)26)28-22(31)29-17(10-14-4-2-1-3-5-14)13-33-23(32)30-16-7-9-19(25)21(27)12-16/h1-9,11-12,17H,10,13H2,(H,30,32)(H2,28,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDKNAOECQIFJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)NC2=CC(=C(C=C2)Cl)Cl)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl4N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901110580 | |
Record name | Carbamic acid, (3,4-dichlorophenyl)-, 2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]-3-phenylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901110580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338963-06-7 | |
Record name | Carbamic acid, (3,4-dichlorophenyl)-, 2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]-3-phenylpropyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338963-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, (3,4-dichlorophenyl)-, 2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]-3-phenylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901110580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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